1-(3-Cyclopropylaminomethyl-pyrrolidin-1-yl)-ethanone
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Overview
Description
1-(3-Cyclopropylaminomethyl-pyrrolidin-1-yl)-ethanone is a chemical compound that features a pyrrolidine ring substituted with a cyclopropylaminomethyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyclopropylaminomethyl-pyrrolidin-1-yl)-ethanone typically involves the reaction of pyrrolidine derivatives with cyclopropylamine and ethanone precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyclopropylaminomethyl-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new substituted products.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, in polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
1-(3-Cyclopropylaminomethyl-pyrrolidin-1-yl)-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropylaminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like 1-benzyl-2-methylpyrrolidin-2-yl)methanol and 1-benzyl-3-methylpyrrolidin-3-yl)methanamine share structural similarities with 1-(3-Cyclopropylaminomethyl-pyrrolidin-1-yl)-ethanone.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
1-[3-[(cyclopropylamino)methyl]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-8(13)12-5-4-9(7-12)6-11-10-2-3-10/h9-11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPMUDFBCHEGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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